molecular formula C12H13NO4S2 B2568787 Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate CAS No. 304898-01-9

Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2568787
CAS RN: 304898-01-9
M. Wt: 299.36
InChI Key: DLEAQPYSIISVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate (DIMTD) is a novel organosulfur compound with a wide range of potential applications in scientific research. It is a derivative of the thiophene family of compounds, which are characterized by their sulfur-containing aromatic rings. DIMTD has been studied extensively in recent years due to its unique properties and potential applications in various fields, such as medicine, biochemistry, and materials science. In

Scientific Research Applications

Radioprotective and Anticancer Applications

  • Radioprotective and Anticancer Agents: Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate has been utilized in the synthesis of novel compounds exhibiting significant radioprotective and anticancer activities. Research demonstrates that certain synthesized compounds from this chemical show promising effects against EAC cells, and one compound in particular exhibits radioprotective activity (Ghorab et al., 2006).

Applications in Heterocyclic Systems Synthesis

  • Synthesis of Novel Heterocyclic Systems: This chemical is a key starting material for constructing various heterocyclic systems. It is used to synthesize pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, triazolo, and thiadiazolo derivatives, showcasing its versatility in creating diverse molecular structures (Ahmed, 2002).

Electrochemical Applications

  • Electrochemical Properties: It has been used in the development of electrochromic materials, specifically in the synthesis of copolymers with unique electrochromic properties essential for applications like camouflage and full-color electrochromic devices/displays (Algi et al., 2013).

Organic Synthesis and Chemical Reactions

  • Organic Synthesis and Reactions: Studies show its role in organic synthesis, such as in reactions with 1,2-dibromoethane leading to the formation of various derivatives, indicating its utility in complex organic chemical processes (Holzer et al., 1994).

Multicomponent Reaction Synthesis

  • Assembly of 2,5-Dihydrothiophenes: The chemical is instrumental in a novel multicomponent reaction process, enabling the synthesis of fully substituted 2,5-dihydrothiophenes. This illustrates its potential in creating varied chemical architectures (Mari et al., 2018).

properties

IUPAC Name

diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S2/c1-4-16-11(14)8-7(3)9(12(15)17-5-2)19-10(8)13-6-18/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEAQPYSIISVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate

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